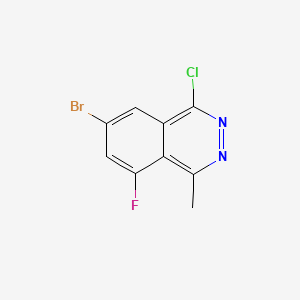

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine is a heterocyclic compound with the molecular formula C9H5BrClFN2 and a molecular weight of 275.51 g/mol . This compound is part of the phthalazine family, which is known for its diverse applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine typically involves multi-step organic reactions. One common method includes the halogenation of a phthalazine derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the halogen atoms (bromo, chloro, fluoro) are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: This compound is utilized in the development of advanced materials with unique properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine: Similar compounds include other halogenated phthalazines such as this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring precise molecular interactions and stability .

Biological Activity

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine is a halogenated phthalazine derivative notable for its unique combination of bromine, chlorine, and fluorine substituents along with a methyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C11H7BrClF N2 with a molecular weight of approximately 257.06 g/mol. Its structure features a bicyclic phthalazine ring system that is essential for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. The mechanisms of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Activity

Studies have explored the anticancer potential of this compound, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). For instance, it has demonstrated cytotoxicity with IC50 values that suggest it is more effective than some conventional chemotherapeutic agents like 5-fluorouracil.

| Cell Line | IC50 (μM) | Comparison Compound | Comparison IC50 (μM) |

|---|---|---|---|

| MCF-7 | 22.19 | 5-Fluorouracil | 60.73 |

| HepG2 | 19.81 | Doxorubicin | 7.70 |

These findings highlight the compound's potential as a lead for further development in cancer therapy.

The biological activity of this compound may be attributed to its ability to bind effectively to proteins and nucleic acids, leading to alterations in enzyme activities or gene expression profiles. Such interactions can disrupt cellular processes critical for tumor growth and survival.

Case Studies

- Anticancer Efficacy : In a study conducted by Nezhawy et al., various phthalazine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited potent anticancer properties, with some derivatives showing IC50 values significantly lower than traditional chemotherapeutics .

- Antimicrobial Testing : Another investigation assessed the antimicrobial activity against common pathogens such as Echerichia coli and Staphylococcus aureus. The disc diffusion method revealed substantial inhibition zones, suggesting that the compound could serve as a foundation for developing new antimicrobial agents .

Properties

Molecular Formula |

C9H5BrClFN2 |

|---|---|

Molecular Weight |

275.50 g/mol |

IUPAC Name |

7-bromo-1-chloro-5-fluoro-4-methylphthalazine |

InChI |

InChI=1S/C9H5BrClFN2/c1-4-8-6(9(11)14-13-4)2-5(10)3-7(8)12/h2-3H,1H3 |

InChI Key |

GRYSSEZLKLIJLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC(=CC2=C(N=N1)Cl)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.